molecular formula C19H30O2 B14022704 Androst-2-ene-16,17-diol CAS No. 5764-11-4

Androst-2-ene-16,17-diol

Cat. No.: B14022704
CAS No.: 5764-11-4
M. Wt: 290.4 g/mol
InChI Key: ZWUOTDQQNZPUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-2-ene-16,17-diol is a steroidal chemical compound offered for scientific research and development. Structurally, it is related to the class of endogenous androgens and is part of a broader group of steroid hormones that are derived from cholesterol . Compounds of this nature are frequently studied for their potential interactions with androgen receptors, where they can mediate genomic pathways by influencing target gene expression after receptor binding and dimerization . Research into related steroidal structures is conducted in various fields, including the development of analytical methods for substance detection and the study of endocrine pathways . It is important to note that this product is intended "For Research Use Only." It is not intended for direct personal use, diagnostic use, or any therapeutic applications.

Properties

IUPAC Name

10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h3-4,12-17,20-21H,5-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUOTDQQNZPUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4C3(CC=CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973217
Record name Androst-2-ene-16,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5764-10-3, 5764-11-4
Record name NSC102234
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC101592
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Androst-2-ene-16,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Epiandrosterone is frequently used as a starting material, which undergoes tosylation and elimination to yield androst-2-ene intermediates.
  • Androst-5-ene derivatives such as 3β-acetoxy-16-acetoxymethylideneandrost-5-en-17-one are also used, especially when targeting hydroxylation at C-16 and C-17.

Formation of the Androst-2-ene Core

  • Tosylation of 3-epiandrosterone followed by elimination reactions using bases like LiBr and Li2CO3 in DMF at elevated temperatures (175 °C) efficiently produce androst-2-ene intermediates with yields up to 95%.
  • This step is critical to establish the 2-ene unsaturation necessary for subsequent dihydroxylation.

Introduction of Hydroxyl Groups at C-16 and C-17

  • The 16,17-diol functionality is introduced by selective reduction and functional group transformations:
    • Reduction of 3β-acetoxy-16-acetoxymethylideneandrost-5-en-17-one with potassium borohydride under pH-controlled conditions yields a mixture of diol isomers at C-16 and C-17, with the 16β,17β-dihydroxy isomer being predominant.
    • Protection of hydroxyl groups as acetates or silyl ethers (e.g., TBS protection) is employed to facilitate selective reactions and improve yields.

Sharpless Dihydroxylation for 2,3-Diol Formation

  • A key step involves Sharpless asymmetric dihydroxylation of the androst-2-ene intermediate to install vicinal diols at C-2 and C-3 positions.
  • Use of AD-mix α or β allows control over stereochemistry, favoring either 2β,3β-cis-diol or 2α,3α-cis-diol configurations, respectively.
  • Reaction conditions typically involve MeSO2NH2 as an additive in tBuOH/H2O solvent at room temperature for 12 hours to 7 days depending on the ligand and scale.

Protection and Deprotection Strategies

  • Hydroxyl groups are commonly protected as acetates or silyl ethers during multi-step syntheses to prevent undesired side reactions.
  • For example, acetylation with acetic anhydride in pyridine is used to protect hydroxyl groups, yielding diacetates in excellent yields (up to 98%).
  • Deprotection is achieved under mild acidic or basic conditions, depending on the protecting group used.

Alternative Routes via Enol Esters and Vinyl Halides

  • Enol ester formation at the 17-position is achieved by reacting 17-oxo steroids with trifluoromethanesulfonic acid derivatives, enabling further functionalization.
  • Vinyl halide routes involve protection of the 3-oxo group as perfluorotolyl enol ethers, facilitating selective transformations at other positions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Tosylation and elimination Tosyl chloride, LiBr/Li2CO3, DMF, 175 °C, 7 h 95 Efficient formation of androst-2-ene intermediate
Sharpless dihydroxylation AD-mix α or β, MeSO2NH2, tBuOH/H2O, r.t., 12 h–7 d 41–61 Stereoselective diol formation at C-2 and C-3
Reduction to 16,17-diol KBH4, pH-controlled conditions Not specified Mixture of diol isomers formed at C-16 and C-17
Protection of hydroxyl groups Ac2O, pyridine, r.t., 16 h 98 Formation of diacetates for protection
Enol ester formation at C-17 Trifluoromethanesulfonic acid derivatives Not specified Enables further functionalization

Analytical and Structural Confirmation

  • Structures of intermediates and final products are confirmed by 2D NMR spectroscopy and X-ray crystallography, ensuring stereochemical assignments and purity.
  • Chromatographic techniques such as flash chromatography are used for purification, although some diols present challenges in isolation due to polarity and stereochemistry.
  • Mass spectrometry and HPLC are also employed for monitoring reaction progress and product purity.

Summary of Key Research Findings

  • The synthesis of Androst-2-ene-16,17-diol is best achieved via a multi-step route starting from 3-epiandrosterone or related steroids, involving tosylation, elimination, Sharpless dihydroxylation, and selective reduction steps.
  • Protection of hydroxyl groups as acetates or silyl ethers is crucial for reaction selectivity and yield optimization.
  • Sharpless dihydroxylation provides stereochemical control for the installation of diols at the 2,3-positions, which is a critical step in the overall synthetic strategy.
  • Alternative methods involving enol ester formation and vinyl halide intermediates offer additional routes for functionalization at the 17-position.
  • Reaction conditions, including choice of base, solvent, temperature, and protecting groups, significantly influence yields and purity.

Chemical Reactions Analysis

Types of Reactions

Androst-2-ene-16,17-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to yield saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like tosyl chloride or thionyl chloride can be used to convert hydroxyl groups into tosylates or chlorides, respectively.

Major Products Formed

    Oxidation: Formation of androst-2-ene-16,17-dione.

    Reduction: Formation of androstane-16,17-diol.

    Substitution: Formation of this compound derivatives with various functional groups.

Scientific Research Applications

Androst-2-ene-16,17-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of Androst-2-ene-16,17-diol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate the expression of target genes involved in various physiological processes. The compound may also undergo metabolic conversion to other active steroidal hormones, thereby exerting its effects through multiple pathways .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Key structural differences among androstene diols include double bond positions (C1, C2, C4, or C5) and hydroxyl group configurations. Below is a comparative analysis:

Compound Double Bond Position Hydroxyl Groups Key Features References
Androst-2-ene-16,17-diol C2 C16, C17 Rarely studied; potential unique metabolic or receptor interactions. (Inferred)
Androst-4-ene-3,17-diol C4 C3, C17 Common in anti-doping regulations; precursor to testosterone .
Androst-5-ene-3β,17β-diol (ADIOL) C5 C3, C17 Potent estrogenic activity at 2 nM; acts via estrogen receptors .
5α-Androst-1-ene-3α,17α-diol C1 C3, C17 Studied for derivatization (e.g., per-TMS) in GC-MS analysis .
16,17-seco-androstene derivatives N/A C16, C17 Synthetic analogs with anti-aromatase activity; modified ring structures .

Notes:

  • The C16/C17 diol configuration is uncommon in human steroids but prevalent in plant-derived diterpenes (e.g., ent-kauran-16,17-diol in Fritillaria species) .
  • This compound’s structure may confer distinct solubility, receptor affinity, or metabolic stability compared to C3/C17 diols.
Estrogenic and Proliferative Effects
  • ADIOL (androst-5-ene-3β,17β-diol) : Stimulates ZR-75-1 breast cancer cell proliferation (3-fold increase at 2.5 nM) via estrogen receptor binding without aromatization . Competes with estradiol for receptor sites (Kd = 11 nM) .
  • Androst-4-ene-3,17-diol : Less estrogenic but regulated as a testosterone precursor .
  • This compound: No direct data, but C16/C17 hydroxylation may reduce estrogenic potency compared to C3/C17 analogs.
Analytical Differentiation
  • Bis-TMS derivatives of androstene diols yield similar mass spectra but distinct Kovats retention indices, enabling isomer identification via GC-MS . For example:
    • Androst-1-ene-3,17-diol isomers: Kovats indices = 2845–2875
    • Androst-4-ene-3,17-diol isomers: Kovats indices = 2750–2780

Regulatory Status

  • Androst-5-ene-3β,17β-diol (ADIOL) and androst-4-ene-3,17-diol are classified as Schedule III anabolic agents under U.S. and World Anti-Doping Agency (WADA) guidelines .

Q & A

Q. Advanced Approach :

  • Transgenic rodent models : Use AR-knockout mice to isolate receptor-specific effects from non-genomic pathways.
  • Doping control simulations : Administer this compound to athletes (under ethical approval) and monitor urinary metabolites via WADA-compliant LC-MS/MS protocols .

How should stability studies for this compound be designed to ensure long-term sample integrity?

Answer:

  • Storage conditions : Store at -20°C in amber vials under inert gas (N2_2) to prevent oxidation, as validated for 5-Androstenediol .
  • Accelerated degradation testing : Expose samples to 40°C/75% relative humidity for 6 months, monitoring degradation products via HPLC-UV .
  • Light sensitivity assays : Compare stability under UV vs. dark conditions; use photostability chambers to simulate ICH Q1B guidelines .

What chromatographic techniques best resolve this compound in biological matrices?

Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize using a C18 column with 0.1% formic acid in acetonitrile/water for ionizable hydroxyl groups .
  • Derivatization : Enhance sensitivity by reacting diol groups with pentafluorophenyl hydrazine (PFPH) before GC-MS analysis .
  • Matrix-matched calibration : Prepare standards in pooled human serum to correct for ion suppression in LC-MS/MS workflows .

What ethical and regulatory considerations apply to human studies involving this compound?

Answer:

  • Doping compliance : Classify the compound under the World Anti-Doping Agency (WADA) Prohibited List (if structurally analogous to 19-norandrostenediol) and obtain approval for therapeutic use exemptions (TUEs) .
  • Institutional Review Board (IRB) protocols : Submit detailed risk assessments of endocrine disruption and ensure informed consent documents disclose potential anabolic effects .
  • Environmental safety : Follow ISO 14001 guidelines for chemical disposal to prevent ecological contamination, as outlined for hazardous steroids .

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